molecular formula C16H26N2O2 B10885489 1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine

1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine

Cat. No.: B10885489
M. Wt: 278.39 g/mol
InChI Key: BKAIXQFRCXAVEH-UHFFFAOYSA-N
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Description

1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2,3-dimethoxybenzyl group attached to a piperazine ring, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 4-isopropylpiperazine.

    Reaction: The 2,3-dimethoxybenzyl chloride is reacted with 4-isopropylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to ensure complete conversion.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Optimization of Reaction Conditions: Scaling up the reaction while optimizing parameters such as temperature, solvent, and reaction time to maximize yield and efficiency.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing large-scale purification methods like distillation or industrial chromatography to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the methoxy groups, yielding the corresponding benzyl alcohol or hydrocarbon.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: 2,3-dimethoxybenzaldehyde, 2,3-dimethoxybenzoic acid

    Reduction: 2,3-dimethoxybenzyl alcohol, 2,3-dimethoxybenzene

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: The compound is used in research to understand its effects on biological systems, including its interaction with receptors and enzymes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.

    Industrial Applications: The compound’s derivatives are explored for their use in various industrial processes, including the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE involves its interaction with specific molecular targets:

    Receptors: It may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.

    Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways and biochemical processes.

    Pathways: It may influence signaling pathways involved in cell communication and regulation, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIMETHOXYBENZYL)-4-METHYLPIPERAZINE: Similar structure but with a methyl group instead of an isopropyl group.

    1-(2,3-DIMETHOXYBENZYL)-4-ETHYLPIPERAZINE: Contains an ethyl group instead of an isopropyl group.

    1-(2,3-DIMETHOXYBENZYL)-4-BUTYLPIPERAZINE: Features a butyl group in place of the isopropyl group.

Uniqueness

1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the isopropyl group may enhance its lipophilicity and ability to cross biological membranes, potentially making it more effective in certain applications compared to its analogs.

This detailed overview provides a comprehensive understanding of 1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C16H26N2O2/c1-13(2)18-10-8-17(9-11-18)12-14-6-5-7-15(19-3)16(14)20-4/h5-7,13H,8-12H2,1-4H3

InChI Key

BKAIXQFRCXAVEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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